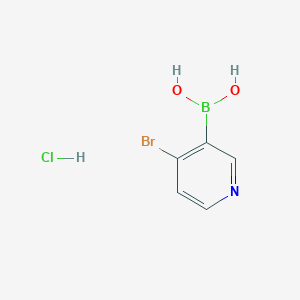
4-Bromopyridine-3-boronic acid HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromopyridine-3-boronic acid HCl: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom. The hydrochloride (HCl) salt form enhances its stability and solubility in various solvents. This compound is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromopyridine-3-boronic acid HCl typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 4-bromopyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the boronic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in large-scale production .
化学反应分析
Types of Reactions: 4-Bromopyridine-3-boronic acid HCl primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-Bromopyridine-3-boronic acid HCl has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The primary mechanism by which 4-Bromopyridine-3-boronic acid HCl exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
3-Bromopyridine-4-boronic acid: Similar in structure but with different substitution patterns on the pyridine ring.
4-Chloropyridine-3-boronic acid: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
Uniqueness: 4-Bromopyridine-3-boronic acid HCl is unique due to its specific substitution pattern, which makes it particularly useful in certain Suzuki-Miyaura coupling reactions. The presence of the bromine atom can influence the reactivity and selectivity of the coupling reactions, making it a valuable compound in organic synthesis .
属性
分子式 |
C5H6BBrClNO2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
(4-bromopyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
InChI 键 |
JXJSVTUARWNMNN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)Br)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



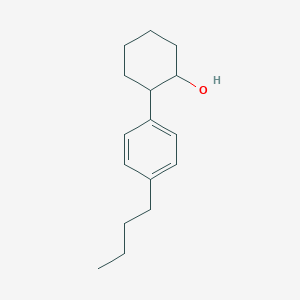
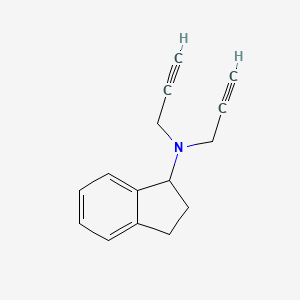
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
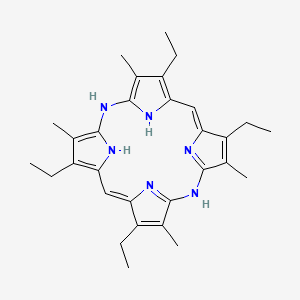
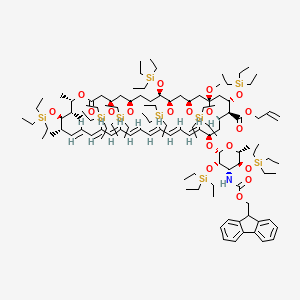
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
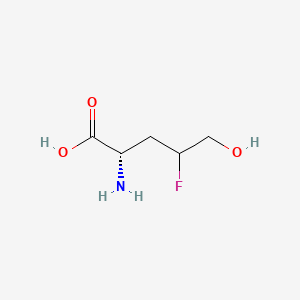
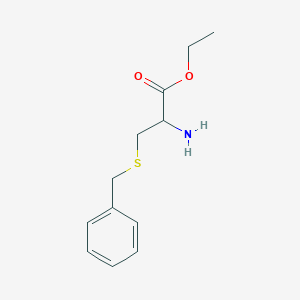
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
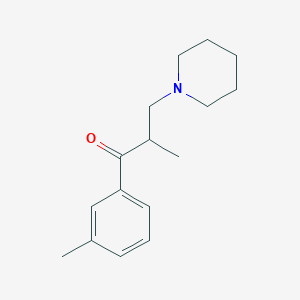

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
